![molecular formula C10H13NO2 B13200627 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-{7-oxabicyclo[221]heptan-2-yl}oxirane-2-carbonitrile is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
The synthesis of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile typically involves a multi-step process. One common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the 7-oxabicyclo[2.2.1]heptane core, which can then be further functionalized to introduce the oxirane and carbonitrile groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups, leading to variations in reactivity and applications.
Oxirane derivatives: Compounds with oxirane rings exhibit similar reactivity in ring-opening reactions but may differ in their overall structure and properties.
Carbonitrile compounds:
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C10H13NO2/c1-10(9(5-11)13-10)7-4-6-2-3-8(7)12-6/h6-9H,2-4H2,1H3 |
InChI Key |
LZHCHDGXRDPLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CC3CCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
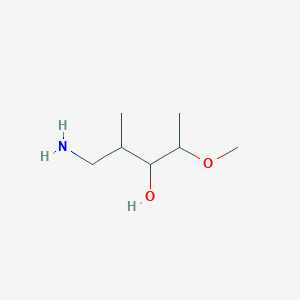
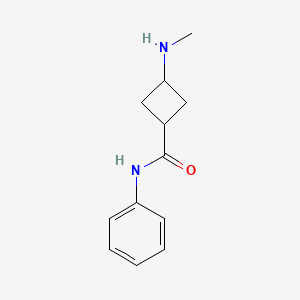


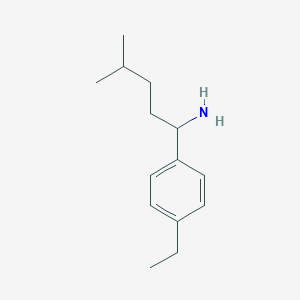

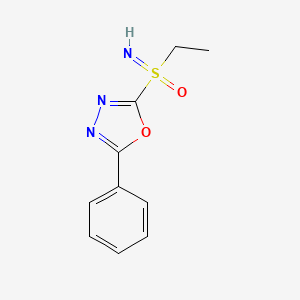
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
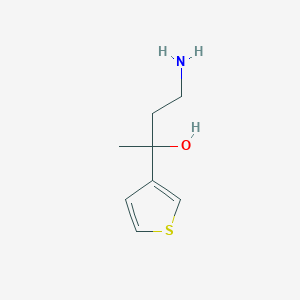
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
